molecular formula C12H16N2O2S B2565861 1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2097914-91-3

1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2565861
CAS No.: 2097914-91-3
M. Wt: 252.33
InChI Key: ZYVANXUYKJKAEW-UHFFFAOYSA-N
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Description

1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. This molecule features a pyrrolidine ring, a privileged scaffold in pharmaceutical science due to its saturated nature and three-dimensional coverage, which allows for extensive exploration of pharmacophore space . The structure incorporates a carboxamide linker, a functional group with high prevalence in pharmacochemical databases due to its ability to form strong intermolecular hydrogen bonds, playing a crucial role in interactions with biological targets . The presence of a pyrrolidine ring substituted with a methylsulfanyl group and fused with a dihydropyridinone moiety makes this compound a valuable building block for researchers developing novel bioactive molecules. It is particularly useful for investigating structure-activity relationships (SAR) in hit-to-lead optimization campaigns. The stereogenicity of the pyrrolidine carbons can be critical for binding to enantioselective proteins, influencing the biological profile of resulting drug candidates . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-methyl-3-(3-methylsulfanylpyrrolidine-1-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-13-6-3-4-10(11(13)15)12(16)14-7-5-9(8-14)17-2/h3-4,6,9H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVANXUYKJKAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrolidine ring, followed by the introduction of the methylsulfanyl group. The dihydropyridinone core is then constructed through cyclization reactions.

  • Step 1: Synthesis of Pyrrolidine Ring

      Reagents: 3-(methylsulfanyl)propanoic acid, ammonia

      Conditions: Heating under reflux

      Reaction: Formation of the pyrrolidine ring through intramolecular cyclization.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: mild heating, solvent (e.g., dichloromethane).

    Reduction: Lithium aluminum hydride; conditions: anhydrous ether, low temperature.

    Substitution: Nucleophiles (e.g., thiols, amines); conditions: base (e.g., sodium hydride), solvent (e.g., dimethylformamide).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which 1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include modulation of signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural and functional attributes of the target compound with analogs from the evidence:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Biological Activity/Applications
1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one C₁₂H₁₆N₂O₂S 3-(Methylsulfanyl)pyrrolidine-1-carbonyl 252.33 Not reported (inference: agrochemical)
1-Methyl-3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one C₁₈H₂₁N₃O₃ 4-[(6-Methylpyridin-2-yl)oxy]piperidine-1-carbonyl 327.38 Agrochemical lead candidate
2-(Benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5a) C₁₅H₁₂F₃N₃OS Benzylthio, trifluoromethylpyrazole 339.34 Fungicidal activity (Sclerotinia sclerotiorum)
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid C₆H₈BNO₃ Boronic acid 152.95 Suzuki coupling intermediate

Key Observations :

  • Substituent Diversity : The target compound’s methylsulfanyl-pyrrolidine group contrasts with the trifluoromethylpyrazole (in 5a) and boronic acid (in ) moieties, which confer distinct electronic and steric properties.

Molecular Interactions and Docking

  • Hydrogen Bonding: The carbonyl group in dihydropyridinones participates in hydrogen-bond networks, influencing crystal packing and target binding (e.g., SDH protein interactions in 5g ).
  • Docking Studies : Compound 5g binds SDH (PDB:2FBW) similarly to penthiopyrad, with the carbonyl group as a critical pharmacophore . The target compound’s carbonyl and methylsulfanyl groups may enable analogous interactions.

Biological Activity

1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one (CAS Number: 2097914-91-3) is a synthetic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H16N2O2SC_{12}H_{16}N_{2}O_{2}S with a molecular weight of 256.33 g/mol. The compound features a dihydropyridine ring, which is known for its diverse pharmacological activities.

Research indicates that compounds containing dihydropyridine structures often interact with various biological targets, including:

  • Calcium Channels : Dihydropyridines are known to act as calcium channel blockers, influencing cardiovascular functions.
  • Enzyme Inhibition : The presence of the methylsulfanyl group may enhance interactions with specific enzymes, potentially leading to inhibitory effects on metabolic pathways.

Antioxidant Properties

Studies have shown that similar compounds exhibit significant antioxidant activity. This activity is crucial in mitigating oxidative stress-related diseases. The antioxidant capacity can be measured using assays such as the DPPH radical scavenging assay.

Anticancer Activity

Preliminary studies suggest that 1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
MDA-MB-23115
HeLa10
A54920

These findings indicate the potential for further development in cancer therapeutics.

Neuroprotective Effects

The compound's structure suggests possible neuroprotective effects. Dihydropyridines have been studied for their ability to protect neuronal cells from apoptosis and oxidative damage. Research involving animal models could elucidate these effects further.

Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated the antioxidant properties of related dihydropyridine derivatives. Results indicated that modifications in the substituents significantly enhanced radical scavenging activity, suggesting that structural variations can optimize biological efficacy .

Study 2: Anticancer Activity

In a recent investigation, the compound was tested against breast cancer cell lines. The study revealed that it induced apoptosis through caspase activation pathways. The results highlighted its potential as a lead compound for developing new anticancer agents .

Study 3: Neuroprotective Effects

Research conducted on neuroprotection demonstrated that similar compounds could reduce neuronal death in models of oxidative stress. The findings suggest that this class of compounds could be beneficial in treating neurodegenerative disorders .

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